molecular formula C28H20N2O3 B2879394 Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate CAS No. 685107-33-9

Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate

Cat. No.: B2879394
CAS No.: 685107-33-9
M. Wt: 432.479
InChI Key: IYYOMKFMDIRGFH-UHFFFAOYSA-N
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Description

Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate is a chemical compound with the molecular formula C28H20N2O3 and a molecular weight of 432.479. This compound has garnered significant attention in scientific research due to its potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate typically involves the reaction of 4-hydroxybenzoic acid with 2,3-diphenylquinoxaline under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and quantity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: A related compound with similar structural features but different biological activity.

    2,3-Diphenylquinoxaline: Shares the quinoxaline core structure but lacks the benzoate moiety.

    Methyl 4-(2,3-diphenylquinoxalin-6-yl)benzoate: A closely related compound with slight structural variations.

Uniqueness

Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O3/c1-32-28(31)21-12-14-22(15-13-21)33-23-16-17-24-25(18-23)30-27(20-10-6-3-7-11-20)26(29-24)19-8-4-2-5-9-19/h2-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYOMKFMDIRGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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